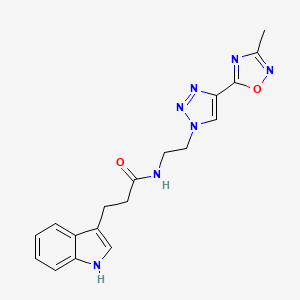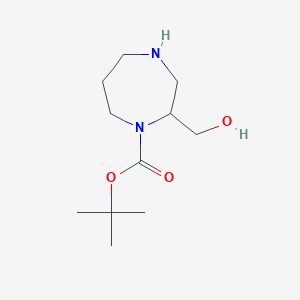
Tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a hydroxymethyl group . Piperazine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from various piperazine precursors. For instance, lithium aluminium hydride was added to a solution of L-TERT-butyl 2-methyl (2R)-piperazine-1, 2-dicarboxylate in THF .Molecular Structure Analysis
The molecular structures of tert-butyl piperazine-1-carboxylate derivatives have been elucidated using single-crystal X-ray diffraction analysis . For example, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was found to be linear with an extended conformation.Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, making them valuable intermediates. For instance, the organocatalyst 1-(2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes.Physical and Chemical Properties Analysis
This compound has a molecular weight of 216.28 g/mol . It is a derivative of piperazine featuring a tert-butyl group and a hydroxymethyl group .Applications De Recherche Scientifique
Synthesis and Structural Modifications
Synthesis of Key Intermediates : Tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate derivatives have been synthesized as key intermediates for various compounds. For example, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is synthesized as an intermediate for Rho–kinase inhibitor K-115, showcasing its utility in the production of pharmacologically active compounds (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Modification in Catalysis : Modifications of 1,4-diazepane derivatives have been explored to tune their reactivity in catalytic processes. For instance, manganese(III) complexes of 1,4-diazepane-based ligands have been studied for their role in olefin epoxidation reactions, showing the versatility of these compounds in fine-tuning catalytic processes (Sankaralingam & Palaniandavar, 2014).
Development of Novel Molecules
Dipeptidomimetic Synthesis : Research has been conducted on the synthesis of trisubstituted 1,4-diazepin-3-one-based dipeptidomimetics. These compounds serve as novel molecular scaffolds that can replicate biologically relevant topologies, highlighting their potential in drug development and peptide research (Weitz, Pellegrini, Mierke, & Chorev, 1997).
SPECT Imaging Agent Development : Tert-butyl derivatives of 1,4-diazepanes have been synthesized for potential use as SPECT imaging agents. These compounds show affinity for diazepam-insensitive benzodiazepine receptors, indicating their relevance in the field of medical imaging (He et al., 1994).
Liquid Crystalline Compounds : The addition of tert-butyl diazoacetates to cyclopentenes under specific catalysis has led to the development of novel liquid crystalline compounds containing bicyclo[3.1.0]hexane core units. This demonstrates the use of tert-butyl derivatives in the field of materials science (Kozhushkov et al., 2004).
Enantiomerically Pure Compounds
- Preparation of Enantiomerically Pure Compounds : Techniques like chiral supercritical fluid chromatography have been employed to isolate enantiomerically pure variants of tert-butyl 3-hydroxyazepane-1-carboxylate. This is crucial for synthesizing specific enantiomers for research and pharmaceutical applications (Carry, Brohan, Perron, & Bardouillet, 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to interact with various cellular targets, including cancer cells and microbes .
Mode of Action
It’s worth noting that similar compounds, such as tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have been reported to have antibacterial activity .
Biochemical Pathways
The tert-butyl group has been highlighted for its unique reactivity pattern and implications in biosynthetic and biodegradation pathways .
Result of Action
Similar compounds have shown various biological activities, such as anticancer activity .
Action Environment
It’s worth noting that the stability and solubility of similar compounds have been a significant factor in their study and application .
Propriétés
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-12-7-9(13)8-14/h9,12,14H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEPNWDUNCVGNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNCC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381946-91-3 |
Source


|
| Record name | tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
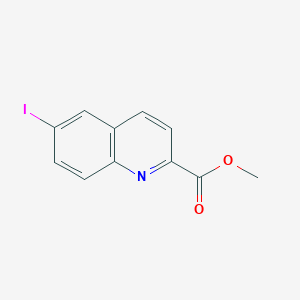
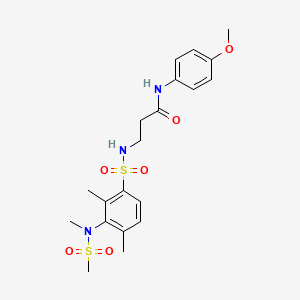
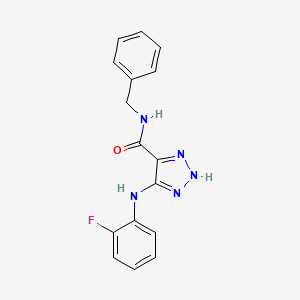
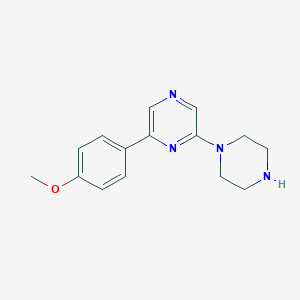
![Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate](/img/structure/B2366496.png)

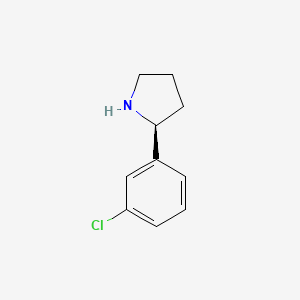
![{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine](/img/structure/B2366502.png)
![3-Bromo-1-iodoimidazo[1,5-a]pyridine](/img/structure/B2366503.png)


![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2366507.png)
![(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide](/img/structure/B2366509.png)
